molecular formula C28H32N4O3 B3026483 4,5-Diamino-N,N,N',N'-tetraethyl-rhodamin CAS No. 261351-43-3

4,5-Diamino-N,N,N',N'-tetraethyl-rhodamin

Cat. No. B3026483
CAS RN: 261351-43-3
M. Wt: 472.6 g/mol
InChI Key: LFXDWSUQAVSSJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin is C28H32N4O3 . The molecular weight is 472.6 g/mol . The IUPAC name is 6,7-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one .


Chemical Reactions Analysis

4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin reacts with NO to form a triazolofluorescein derivative. This reaction results in a significant enhancement of the molecule’s fluorescence intensity, allowing researchers to visualize and quantify NO production in real-time within living cells and tissues.


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin is 472.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 6 . The exact mass is 472.24744090 g/mol . The topological polar surface area is 94 Ų .

Scientific Research Applications

Rhodamine Derivatives in Environmental Tracing

Rhodamine WT has been used extensively as a tracer in environmental studies to characterize stream hydrodynamics and transient storage. Despite its nonconservative behavior in certain conditions, such as in the hyporheic zone due to sorptive losses, rhodamine WT offers valuable insights into physical transport processes in freshwater systems. However, its use requires careful consideration of the specific context and objectives of the study, with a focus on the bulk of the tracer mass rather than the tracer tail for accurate characterization (R. Runkel, 2015).

Rhodamine-based Chemosensors

Rhodamine-based chemosensors have seen significant development, particularly in detecting cations, anions, and small bio-functional molecules. These sensors leverage the fluorescence properties of rhodamine derivatives to achieve sensitive and selective detection. Recent advancements have focused on improving the detection limit, solution system, and performance of these sensors, although challenges in repeatability and sensitivity remain. This area of research offers potential clues for future innovations in rhodamine-based chemosensors (Yujiao Wang et al., 2022).

Mechanism of Action

The specific mechanism of the reaction involves the formation of a covalent bond between the amine groups of 4,5-Diamino-N,N,N’,N’-tetraethyl-rhodamin and the NO molecule. This reaction triggers a cyclization process, leading to the formation of the triazolofluorescein derivative with enhanced fluorescence properties.

properties

IUPAC Name

6,7-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXDWSUQAVSSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261351-43-3
Record name DAR-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DAR-1, also known as 4,5-Diamino-N,N,N',N'-tetraethyl-rhodamin, serves as a fluorescent probe for detecting dicarbonyl compounds, particularly methylglyoxal (MG), in cell-free systems. []

A: MG is a reactive dicarbonyl metabolite present in all living cells. It's a significant precursor to advanced glycation end-products (AGEs), which are implicated in aging and diseases. []

A: While the exact mechanism isn't explicitly detailed in the provided research, DAR-1 likely reacts with MG similarly to other diaminofluorescein-based probes. This involves a chemical reaction where MG interacts with the probe, leading to a change in its fluorescence properties. []

A: Current research suggests that DAR-1, like similar BODIPY probes, lacks the sensitivity required to detect MG within living cells. []

A: DAR-1 may not be specific to MG and could potentially react with other dicarbonyl compounds like glyoxal. Additionally, factors like nitric oxide (NO) and dehydroascorbate can interfere with DAR-1 fluorescence, affecting accurate MG detection. [] Peroxidase activity can also degrade DAR-1, releasing MG and glyoxal, potentially confounding the results. []

A: Yes, research demonstrates the use of DAR-1 in high-throughput assays for measuring glyoxalase activity. [] This enzyme is crucial in detoxifying MG, making its activity measurement valuable.

A: Researchers have successfully utilized DAR-1 to analyze glucose degradation products in peritoneal dialysis fluids. [] This highlights the probe's potential in analyzing complex biological samples beyond cell-free systems.

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